molecular formula C9H11N3 B8271493 1-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-amine CAS No. 1082859-17-3

1-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-amine

Cat. No.: B8271493
CAS No.: 1082859-17-3
M. Wt: 161.20 g/mol
InChI Key: JFYSCZFFBRGSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized through various chemical reactions. For example, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Properties

CAS No.

1082859-17-3

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1-imidazo[1,2-a]pyridin-2-ylethanamine

InChI

InChI=1S/C9H11N3/c1-7(10)8-6-12-5-3-2-4-9(12)11-8/h2-7H,10H2,1H3

InChI Key

JFYSCZFFBRGSBA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN2C=CC=CC2=N1)N

Origin of Product

United States

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